tert-Butyl (2-cyanoethyl)glycinate
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Overview
Description
tert-Butyl (2-cyanoethyl)glycinate is an organic compound with the molecular formula C9H17NO3. It is a derivative of glycine, where the amino group is protected by a tert-butyl group, and the carboxyl group is esterified with a 2-cyanoethyl group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of amino acids and peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (2-cyanoethyl)glycinate can be synthesized through various methods. One common approach involves the nucleophilic substitution of halogenated tert-butyl acetate with an amination reagent, followed by deprotection under specific conditions . Another method employs glycine and ethyl tert-butyl ester under acid catalysis to produce tert-butyl glycinate, which can then be further reacted with a cyanoethylating agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as nucleophilic substitution, esterification, and purification through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-cyanoethyl)glycinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with halogenated compounds to form alkylated products.
Esterification: The carboxyl group can be esterified with different alcohols to form various esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are commonly used.
Esterification: Alcohols and acid catalysts like sulfuric acid are typically employed.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions are used for hydrolysis reactions.
Major Products
Alkylated Products: Formed from nucleophilic substitution reactions.
Various Esters: Resulting from esterification reactions.
Carboxylic Acids and Alcohols: Produced from hydrolysis reactions.
Scientific Research Applications
tert-Butyl (2-cyanoethyl)glycinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (2-cyanoethyl)glycinate involves its participation in nucleophilic substitution and esterification reactions. The amino group acts as a nucleophile, attacking electrophilic centers in other molecules, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol . These reactions are facilitated by the molecular structure, which provides both nucleophilic and electrophilic sites for chemical interactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl glycinate: A similar compound where the cyanoethyl group is replaced with a tert-butyl group.
tert-Butyl 2-aminoacetate: Another related compound with a different ester group.
Uniqueness
tert-Butyl (2-cyanoethyl)glycinate is unique due to its cyanoethyl group, which imparts distinct reactivity and properties compared to other tert-butyl glycinates. This makes it particularly useful in specific synthetic applications where the cyanoethyl group is required .
Properties
Molecular Formula |
C9H16N2O2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
tert-butyl 2-(2-cyanoethylamino)acetate |
InChI |
InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)7-11-6-4-5-10/h11H,4,6-7H2,1-3H3 |
InChI Key |
VLBNGYXJKVBUGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNCCC#N |
Origin of Product |
United States |
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